molecular formula C22H18N2O2 B5789304 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Cat. No.: B5789304
M. Wt: 342.4 g/mol
InChI Key: ZVFFWSUXRKRNMY-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a 4-methoxyphenoxy group and a 3-methylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of Substituents: The 4-methoxyphenoxy and 3-methylphenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the quinazoline core with 4-methoxyphenol and 3-methylphenyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain tyrosine kinases.

    Biological Research: The compound is used in the study of cell signaling pathways and the role of quinazoline derivatives in modulating biological activities.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline involves the inhibition of specific molecular targets such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)-2-phenylquinazoline: Similar structure but lacks the 3-methyl group on the phenyl ring.

    4-(4-hydroxyphenoxy)-2-(3-methylphenyl)quinazoline: Similar structure but has a hydroxy group instead of a methoxy group.

    4-(4-methoxyphenoxy)-2-(4-methylphenyl)quinazoline: Similar structure but the methyl group is positioned differently on the phenyl ring.

Uniqueness

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFFWSUXRKRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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